molecular formula C8H15F3O4 B12931711 4,4-Diethoxy-1,1,1-trifluorobutan-2-one hydrate

4,4-Diethoxy-1,1,1-trifluorobutan-2-one hydrate

Cat. No.: B12931711
M. Wt: 232.20 g/mol
InChI Key: TYMIKXWOSPUHGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethoxy-1,1,1-trifluorobutan-2-one hydrate typically involves the reaction of 4,4-Diethoxy-1,1,1-trifluorobutan-2-one with water under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a specific temperature and pressure to ensure the formation of the hydrate .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrate form .

Chemical Reactions Analysis

Types of Reactions: 4,4-Diethoxy-1,1,1-trifluorobutan-2-one hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4-Diethoxy-1,1,1-trifluorobutan-2-one hydrate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,4-Diethoxy-1,1,1-trifluorobutan-2-one hydrate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. The exact molecular targets and pathways involved can vary based on the specific application and context of use .

Comparison with Similar Compounds

  • 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one
  • 4,4-Diethoxy-1,1,1-trifluorobut-2-yne
  • 4,4-Diethoxy-1,1,1-trifluorobut-2-ene

Comparison: 4,4-Diethoxy-1,1,1-trifluorobutan-2-one hydrate is unique due to its hydrate form, which can influence its physical and chemical properties. Compared to its analogs, the hydrate form may exhibit different solubility, stability, and reactivity, making it suitable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C8H15F3O4

Molecular Weight

232.20 g/mol

IUPAC Name

4,4-diethoxy-1,1,1-trifluorobutan-2-one;hydrate

InChI

InChI=1S/C8H13F3O3.H2O/c1-3-13-7(14-4-2)5-6(12)8(9,10)11;/h7H,3-5H2,1-2H3;1H2

InChI Key

TYMIKXWOSPUHGU-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(=O)C(F)(F)F)OCC.O

Origin of Product

United States

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